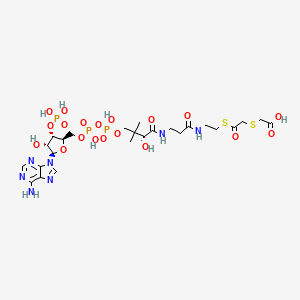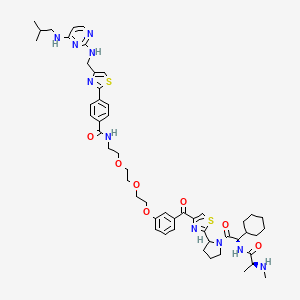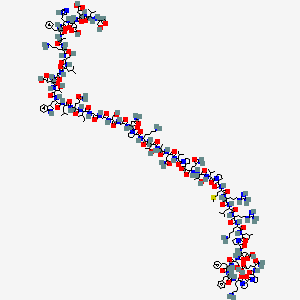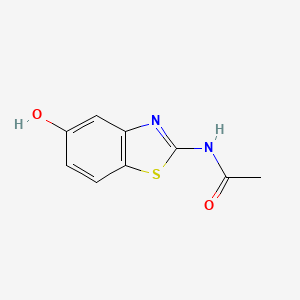
3-Thiaglutaryl-Coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TissueGene-C (TG-C) is a novel cell and gene therapy compound designed for the treatment of osteoarthritis. It comprises a mixture of human allogeneic chondrocytes and irradiated cells engineered to overexpress transforming growth factor-beta 1 (TGF-β1) . This compound aims to provide pain relief and structural improvement in cartilage by promoting an anti-inflammatory micro-environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of TissueGene-C involves the cultivation of human allogeneic chondrocytes, which are then combined with irradiated cells that have been genetically modified to overexpress TGF-β1. The cells are cultured under specific conditions to ensure their viability and functionality.
Industrial Production Methods
Industrial production of TissueGene-C requires stringent quality control measures to ensure the consistency and safety of the product. The process involves large-scale cell culture, genetic modification, irradiation, and formulation into a therapeutic product. The production facilities must comply with Good Manufacturing Practices (GMP) to ensure the highest standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
TissueGene-C primarily undergoes biological reactions rather than traditional chemical reactions. The key reactions involve the expression of TGF-β1 and its interaction with cellular receptors to promote anti-inflammatory and regenerative processes.
Common Reagents and Conditions
The primary reagents involved in the preparation of TissueGene-C include culture media, genetic vectors for TGF-β1 expression, and irradiation equipment. The conditions for these reactions are carefully controlled to maintain cell viability and functionality.
Major Products Formed
The major product formed from the reactions involving TissueGene-C is the therapeutic compound itself, which consists of viable chondrocytes and irradiated cells expressing TGF-β1. This product is designed to be administered to patients to treat osteoarthritis.
Scientific Research Applications
TissueGene-C has a wide range of scientific research applications, particularly in the fields of biology, medicine, and regenerative therapy. Some of the key applications include:
Osteoarthritis Treatment: TissueGene-C is primarily used for the treatment of osteoarthritis, where it helps to reduce pain and improve cartilage structure.
Anti-inflammatory Therapy: The compound promotes an anti-inflammatory micro-environment, making it useful in various inflammatory conditions.
Regenerative Medicine: TissueGene-C supports the regeneration of cartilage and other tissues, making it a valuable tool in regenerative medicine.
Cell and Gene Therapy Research: The compound serves as a model for the development of other cell and gene therapies, providing insights into the mechanisms and applications of such treatments.
Mechanism of Action
TissueGene-C exerts its effects through the expression of TGF-β1, which interacts with cellular receptors to promote anti-inflammatory and regenerative processes. The key molecular targets include:
M2 Macrophages: TissueGene-C promotes the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and tissue repair functions.
Cartilage Cells: The compound directly affects chondrocytes, promoting their proliferation and matrix production, which helps to repair and regenerate damaged cartilage.
Comparison with Similar Compounds
TissueGene-C is unique in its combination of cell and gene therapy for the treatment of osteoarthritis. Similar compounds include:
Hyaluronic Acid Injections: Used for osteoarthritis treatment, but primarily provide lubrication rather than promoting regeneration.
Platelet-Rich Plasma (PRP): Contains growth factors that promote healing, but lacks the specific anti-inflammatory and regenerative properties of TissueGene-C.
Stem Cell Therapies: Offer regenerative potential, but may not have the targeted anti-inflammatory effects provided by TissueGene-C.
TissueGene-C stands out due to its dual approach of combining chondrocytes with genetically modified cells expressing TGF-β1, providing both anti-inflammatory and regenerative benefits .
Properties
Molecular Formula |
C25H40N7O19P3S2 |
|---|---|
Molecular Weight |
899.7 g/mol |
IUPAC Name |
2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C25H40N7O19P3S2/c1-25(2,20(38)23(39)28-4-3-14(33)27-5-6-56-16(36)9-55-8-15(34)35)10-48-54(45,46)51-53(43,44)47-7-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1 |
InChI Key |
GKSSRSUPHZUOQO-ITIYDSSPSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)

![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)
![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)


![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)
![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)
![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832119.png)

![N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide](/img/structure/B10832125.png)

